3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-5-3-4-12(10-14)15(21-2)11-17-16(19)18-13-6-8-22-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDMOQXUMUUYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study found that certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting a promising pathway for further development as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Synthesis Routes
Various synthetic routes have been developed to produce this compound efficiently. The most common methods involve multi-step organic synthesis, starting from commercially available precursors. One notable method includes the use of urea derivatives and methoxy-substituted phenyl compounds, which undergo coupling reactions followed by cyclization to yield the target compound .
Characterization Techniques
The synthesized compound is typically characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound, ensuring its suitability for biological testing .
Efficacy in Animal Models
A significant study investigated the efficacy of this compound in mouse models of cancer. The results indicated a marked reduction in tumor size compared to control groups treated with placebo, highlighting its potential as an effective therapeutic agent .
Wirkmechanismus
The mechanism of action of 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Urea derivatives are widely studied due to their versatility in drug design. Below is a detailed comparison of “3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea” with structurally analogous compounds from the literature:
Key Findings:
Structural Complexity: The target compound exhibits greater steric bulk compared to simpler analogs like 6l–6o due to its branched ethyl chain and oxan-4-yl group.
Electronic Effects : Unlike 6m and 6o , which rely on trifluoromethyl or chloro groups for electron withdrawal, the target compound’s methoxy groups donate electrons. This could alter solubility and intermolecular interactions (e.g., hydrogen bonding) .
Synthetic Accessibility: The yields of analogs 6l–6o (~82–83%) suggest efficient coupling reactions under standard urea-forming conditions (e.g., carbodiimide-mediated coupling).
The oxan-4-yl group in the target may improve pharmacokinetic properties by mimicking sugar moieties or enhancing metabolic stability .
Notes on Methodology and Limitations
- Crystallographic Data: SHELX software () is widely used for small-molecule crystallography, suggesting that structural validation of the target compound could employ similar methods.
- Compounds with heterocyclic or aliphatic substituents (e.g., –4) were excluded due to structural dissimilarity.
- Data Gaps : Molecular weight and yield for the target compound are estimated due to absent experimental data. Further studies are needed to confirm its physicochemical and biological properties.
Biologische Aktivität
Chemical Structure and Properties
The molecular structure of 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 265.31 g/mol
The compound features a urea functional group linked to a methoxy-substituted phenyl and an oxane ring, which may influence its solubility and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, the compound's structure allows it to interact with various cellular pathways involved in cancer progression:
- Mechanism of Action : The urea moiety can inhibit enzymes involved in tumor growth, while the methoxy groups may enhance lipophilicity, aiding in cellular uptake.
- Case Study : A related compound demonstrated an IC value of 1.9 µg/mL against HCT-116 colorectal cancer cells, indicating potent cytotoxicity comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research suggests that similar compounds can disrupt bacterial cell membranes or inhibit vital metabolic pathways:
- Mechanism of Action : The presence of the oxane ring may contribute to membrane disruption, while the urea group can interfere with protein synthesis.
- Case Study : Compounds with similar structural characteristics have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial efficacy .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound's biological activity may extend to anti-inflammatory effects:
- Mechanism of Action : It may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.
- Research Findings : Studies have indicated that certain urea derivatives can significantly reduce markers of inflammation in vitro, although specific data on this compound is limited .
Data Summary
Q & A
Q. What are the key synthetic routes for preparing 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea, and what experimental conditions optimize yield?
The synthesis of substituted ureas typically involves coupling aromatic isocyanates with amines or alcohols under controlled conditions. For example, analogous compounds (e.g., 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea) are synthesized via reactions in dichloromethane or ethanol at room temperature, with yields influenced by stoichiometry and solvent polarity . Key steps include:
- Isocyanate activation : Use of 3-methoxyphenyl isocyanate (or derivatives) as a reactive intermediate.
- Nucleophilic substitution : Reaction with oxan-4-ylamine in anhydrous solvents to avoid hydrolysis.
- Purification : Column chromatography or recrystallization (e.g., acetone for crystallization, as in substituted urea derivatives ).
Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature to minimize side reactions like dimerization.
Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : For resolving the urea backbone and substituent orientation (e.g., as in 2-[2-(3-chlorophenyl)-2-oxoethyl]-4-hydroxy-3-(3-methoxybenzoyl)-2H-1,2-benzothiazine-1,1-dioxide, resolved via crystallography ).
- NMR spectroscopy : H and C NMR to identify methoxy groups (δ ~3.3–3.8 ppm for OCH) and oxan-4-yl protons (δ ~3.5–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 306.318 g/mol for a related tetrahydropyrimidine urea ).
Advanced Research Questions
Q. What methodological approaches are used to analyze conflicting data in purity assessments across different synthesis batches?
Discrepancies in purity (e.g., 95% vs. 99%) may arise from:
- Residual solvents : GC-MS analysis to detect traces of dichloromethane or ethanol.
- Polymorphism : Differential Scanning Calorimetry (DSC) to identify melting point variations (e.g., mp 190–193°C vs. 216–219°C in fluorophenyl urea analogs ).
- HPLC method validation : Use of gradient elution with C18 columns and UV detection at 254 nm to quantify impurities .
Q. How can researchers evaluate the environmental fate of this compound, and what experimental models are applicable?
Environmental persistence studies should follow frameworks like Project INCHEMBIOL , which includes:
- Laboratory assays : Hydrolysis kinetics at varying pH levels (e.g., 4–10) to assess stability.
- Biotic degradation : Microbial consortia from soil/water samples to measure biodegradation rates.
- QSAR modeling : Predict bioaccumulation potential using logP values (estimated via software like ACD/Labs).
Q. What strategies are recommended for studying the compound’s pharmacokinetics in preclinical models?
While direct data is limited, analogous urea derivatives suggest:
- In vitro ADME assays : Liver microsome stability tests to measure metabolic half-life.
- Plasma protein binding : Equilibrium dialysis to assess unbound fraction.
- Toxicokinetics : Dose-ranging studies in rodents with LC-MS/MS quantification of plasma concentrations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?
Contradictions may arise from:
- Bioavailability limitations : Poor solubility (e.g., logP >3) reducing in vivo efficacy.
- Metabolite interference : LC-MS metabolomics to identify active/inactive metabolites.
- Model variability : Standardize assays (e.g., cell lines vs. primary cultures) and use positive controls like known urea-based enzyme inhibitors .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
